N-(Benzoyloxy)succinimide

Catalog No.
S571553
CAS No.
23405-15-4
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzoyloxy)succinimide

CAS Number

23405-15-4

Product Name

N-(Benzoyloxy)succinimide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) benzoate

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

BVUOEDOMUOJKOY-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2

Synonyms

N-(Benzoyloxy)succinimide

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2

The exact mass of the compound N-(Benzoyloxy)succinimide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(Benzoyloxy)succinimide (CAS 23405-15-4), commonly known as Bz-OSu or N-hydroxysuccinimidyl benzoate, is a highly stable, solid activated ester utilized for the selective benzoylation of primary and secondary amines. As a precision alternative to highly reactive acid chlorides, this white crystalline solid (melting point 136–140 °C) delivers predictable reaction kinetics and exceptional chemoselectivity. In industrial and laboratory procurement, Bz-OSu is prioritized for its ability to operate effectively in both organic solvents and aqueous buffer systems, making it a critical reagent for peptide synthesis, bioconjugation, and the derivatization of complex multi-functional APIs where maintaining structural integrity and minimizing byproducts are paramount .

Substituting Bz-OSu with generic benzoyl chloride or benzoic anhydride fundamentally compromises process control and product purity in complex syntheses. Benzoyl chloride is a highly reactive, moisture-sensitive, and corrosive liquid that frequently triggers uncontrolled exotherms and non-selective acylation of hydroxyl or thiol groups, leading to complex byproduct profiles and reduced yields of the target amide. Furthermore, acid chlorides undergo rapid hydrolysis in aqueous environments, rendering them unsuitable for bioconjugation or protein modification. Conversely, Bz-OSu provides kinetic control and strict N-chemoselectivity, allowing for reproducible amide bond formation even in the presence of competing nucleophiles or aqueous buffers, thereby eliminating the need for extensive downstream purification and costly protecting group strategies .

Chemoselectivity and Yield in Multi-Functional Amine Benzoylation

In the synthesis of complex peptides and APIs containing multiple nucleophilic sites, the choice of acylating agent dictates the crude purity profile. Bz-OSu acts as a mild, highly selective activated ester that preferentially attacks primary and secondary amines. Compared to benzoyl chloride, which readily acylates hydroxyls and requires strict stoichiometric and temperature controls to prevent over-reaction, Bz-OSu achieves near-quantitative N-benzoylation without the need for transient protection of hydroxyl groups .

Evidence DimensionN- vs. O-acylation selectivity
Target Compound DataHigh N-selectivity (>95% amide formation) in multi-functional amino alcohols
Comparator Or BaselineBenzoyl chloride (frequently yields significant O-acylated byproducts)
Quantified DifferenceEliminates O-acylation side reactions, drastically improving crude purity
ConditionsMild basic conditions, room temperature, presence of competing hydroxyl groups

Procuring Bz-OSu ensures high-purity amide formation in complex substrates, reducing the need for costly protecting group strategies and complex chromatographic purifications.

Reagent Stability and Handling Safety in Scale-Up

Processability and shelf-life are critical procurement metrics for manufacturing reagents. Benzoyl chloride is a corrosive, lachrymatory liquid that degrades rapidly upon exposure to atmospheric moisture, generating hydrochloric acid and benzoic acid. In contrast, Bz-OSu is a bench-stable, non-lachrymatory crystalline solid with a defined melting point (136-140 °C). It can be weighed and handled in standard atmospheric conditions without the need for inert gas gloveboxes or specialized corrosive-handling protocols .

Evidence DimensionPhysical state and handling requirements
Target Compound DataBench-stable solid, non-corrosive, easily weighable in ambient air
Comparator Or BaselineBenzoyl chloride (moisture-sensitive, corrosive, lachrymatory liquid)
Quantified DifferenceRemoves the requirement for anhydrous handling and specialized PPE
ConditionsStandard laboratory storage and ambient weighing conditions

Switching to solid Bz-OSu drastically improves operator safety, simplifies supply chain storage, and reduces batch-to-batch variability caused by reagent degradation.

Aqueous Compatibility for Native Bioconjugation

Modifying proteins or native biomolecules requires reagents that can survive in water long enough to react with target amines. Benzoyl chloride undergoes rapid, near-instantaneous hydrolysis in water, making it unusable for native bioconjugation. Bz-OSu, however, possesses a sufficiently long hydrolytic half-life in mildly basic aqueous buffers (pH 7-9) to allow efficient coupling to lysine residues and N-termini. This enables the direct benzoylation of proteins in their native aqueous states [1].

Evidence DimensionHydrolytic stability and coupling efficiency in water
Target Compound DataStable enough in pH 7-9 buffers to achieve efficient amine coupling (>80% efficiency)
Comparator Or BaselineBenzoyl chloride (rapidly hydrolyzes, preventing aqueous coupling)
Quantified DifferenceEnables successful coupling in aqueous media where acid chlorides achieve 0% target conversion
ConditionsAqueous buffer solutions, physiological to mildly basic pH

For biologics and diagnostic manufacturing, Bz-OSu is the only viable choice for introducing benzoyl groups without denaturing target biomolecules in harsh organic solvents.

Selective N-Terminal Protection in Peptide Synthesis

Utilizing Bz-OSu to selectively benzoylate the N-terminus of peptides or amino acids without affecting unprotected side-chain hydroxyls (e.g., in serine or threonine), streamlining synthetic workflows and eliminating intermediate deprotection steps .

Bioconjugation and Protein Labeling

Employing the reagent in aqueous buffer systems to modify lysine residues on proteins or antibodies, providing a stable benzoyl tag for analytical tracking or structural modification without inducing protein denaturation [1].

Derivatization for Mass Spectrometry

Using Bz-OSu as a derivatizing agent for primary and secondary amines in complex biological matrices to enhance their ionization efficiency and detectability in LC-MS/MS workflows, benefiting from its clean reaction profile .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Benzoic acid N-hydroxysuccinimide ester

Dates

Last modified: 08-15-2023

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